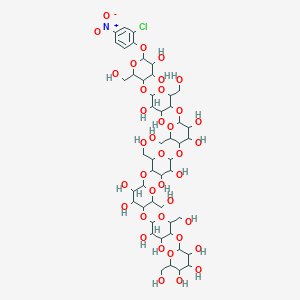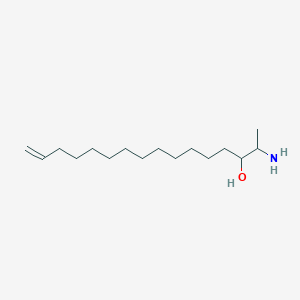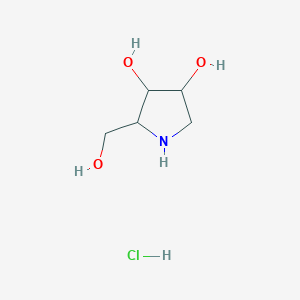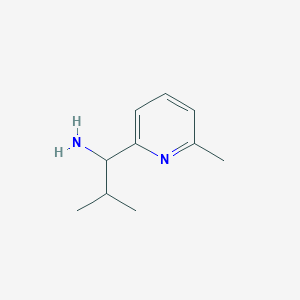
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone is a steroidal compound with significant biological activity It is characterized by its unique structure, which includes a gamma-lactone ring fused to a pregnane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone typically involves multiple steps, starting from readily available steroid precursors. One common method involves the hydroxylation of a pregnane derivative at the 3beta and 16beta positions, followed by the formation of the gamma-lactone ring through intramolecular esterification. The reaction conditions often require the use of strong oxidizing agents and acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The hydroxyl groups at the 3beta and 16beta positions can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include the regulation of inflammatory responses, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid delta-lactone: Similar structure but with a delta-lactone ring.
(20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid epsilon-lactone: Contains an epsilon-lactone ring instead of a gamma-lactone.
Uniqueness
The uniqueness of (20S)-3beta,16beta-Dihydroxypregn-5-ene-20-carboxylic acid gamma-lactone lies in its specific gamma-lactone ring structure, which imparts distinct biological properties compared to other lactone-containing steroids. This structural feature may enhance its binding affinity to certain receptors and influence its pharmacokinetic profile.
Propriétés
IUPAC Name |
16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h4,12,14-19,23H,5-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROZBIHZZUIGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12104596.png)

![Benzo[b]thiophene, 2,3-dihydro-5-iodo-](/img/structure/B12104616.png)
![5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104619.png)

![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)

![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)

![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)


![benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
